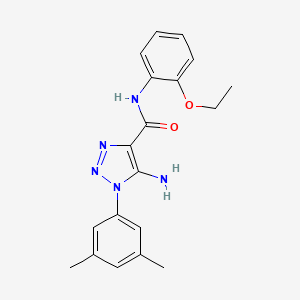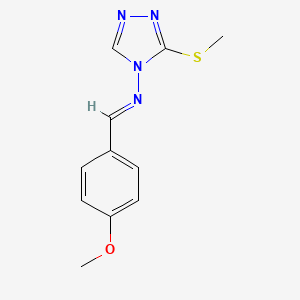![molecular formula C21H23N5O3 B5541629 3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5541629.png)
3-{[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]carbonyl}-7-methyl[1,2,4]triazolo[4,3-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of triazolo[4,3-a]pyrimidine derivatives often involves condensation reactions, utilizing various starting materials like 2-aminobenzimidazole, 3-amino-1,2,4-triazole, aldehydes, and β-dicarbonyl compounds in the presence of catalysts such as thiamine hydrochloride (VB1) in a water medium for environmental benignity (Jun-hua Liu et al., 2012). This methodology highlights the importance of selecting appropriate reagents and conditions to achieve desired structural motifs.
Molecular Structure Analysis
X-ray crystallography, along with various spectroscopic techniques like NMR and IR, is crucial for confirming the molecular structure of synthesized compounds. For instance, ethyl 2-(4-vinylbenzyl)-2-(5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-3-(4-vinylphenyl)propanoate's structure was confirmed using these methods, providing insights into the compound's molecular geometry and electron distribution (S. Lahmidi et al., 2019).
Applications De Recherche Scientifique
Synthesis Techniques and Chemical Reactions
The development of efficient synthesis techniques for [1,2,4]triazolo[1,5-a]pyrimidine derivatives showcases the compound's versatility and potential in scientific applications. For instance, thiamine hydrochloride has been identified as an effective catalyst for synthesizing benzo[4,5]imidazo[1,2-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidine derivatives in a water medium, emphasizing the role of environmentally benign solvents and cost-effective catalysts in chemical synthesis (Liu, Lei, & Hu, 2012).
Potential Biological Activities
Research into the biological activities of [1,2,4]triazolo[1,5-a]pyrimidine derivatives has yielded promising results, indicating their potential as antimicrobial agents. The synthesis of novel pyrimidines and triazoline derivatives has been explored, with some compounds showing significant antimicrobial activity, suggesting their utility in developing new therapeutic agents (Bhuiyan et al., 2006).
Structural and Spectroscopic Analysis
The detailed structural and spectroscopic characterization of [1,2,4]triazolo[1,5-a]pyrimidine derivatives, including X-ray crystallography and various spectroscopic techniques, underpins their scientific research applications. These analyses provide valuable insights into the compounds' molecular structures, aiding in the exploration of their chemical properties and potential uses (Lahmidi et al., 2019).
Anticancer and Antiviral Potential
The exploration of [1,2,4]triazolo[1,5-a]pyrimidine derivatives for their anticancer and antiviral activities highlights the compound's significance in medicinal chemistry. Synthesis methods focused on incorporating various substituents have been developed to enhance these biological activities, demonstrating the compound's potential in the design of novel therapeutic agents (Makisumi, 1961).
Propriétés
IUPAC Name |
[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-(7-methyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-6-9-26-18(23-24-20(26)22-14)19(27)25-8-3-7-21(2,12-25)11-15-4-5-16-17(10-15)29-13-28-16/h4-6,9-10H,3,7-8,11-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHOUOPJBMXJXBB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NN=C(N2C=C1)C(=O)N3CCCC(C3)(C)CC4=CC5=C(C=C4)OCO5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 3-(5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yloxy)benzoate](/img/structure/B5541551.png)
![4-[3-(4-ethoxy-3-methoxyphenyl)acryloyl]morpholine](/img/structure/B5541563.png)
![N-(2,4-dimethylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5541574.png)
![9-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-2-[(5-methylpyrazin-2-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5541585.png)

![3-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylpropanamide](/img/structure/B5541593.png)
![N-[(3S*,4R*)-4-(4-methoxyphenyl)-1-(2-quinoxalinyl)-3-pyrrolidinyl]acetamide](/img/structure/B5541600.png)
![N-[2-(1H-pyrazol-1-yl)benzyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5541605.png)


![6-{3-[(1S*,3R*)-3-hydroxy-1-methoxy-1-methyl-7-azaspiro[3.5]non-7-yl]-3-oxopropyl}-3(2H)-pyridazinone](/img/structure/B5541621.png)
![methyl 2-({[5-(2-furyl)-3-isoxazolyl]carbonyl}amino)benzoate](/img/structure/B5541642.png)
![N-{4'-[(4-nitrobenzyl)oxy]-4-biphenylyl}acetamide](/img/structure/B5541648.png)
